Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Description
Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a synthetic organic compound featuring a complex heterocyclic scaffold. Its structure includes:
- A methyl-substituted imidazole core (position 4), critical for hydrogen bonding and π-π interactions.
- A 3-methyl-4-nitrophenylmethyl group attached to the imidazole, contributing electron-withdrawing effects and steric bulk.
- A tert-butoxycarbonylamino (Boc) group at the propanoate’s α-position, enhancing solubility and stability during synthesis.
- A methyl ester at the terminal carboxylate, facilitating lipophilicity.
Properties
IUPAC Name |
methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O6/c1-13-8-14(6-7-17(13)24(27)28)11-23-12-21-10-15(23)9-16(18(25)29-5)22-19(26)30-20(2,3)4/h6-8,10,12,16H,9,11H2,1-5H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQACPDRFESBMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=NC=C2CC(C(=O)OC)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C19H24N4O5
- Molecular Weight: 396.42 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways involved in diseases such as cancer and inflammation.
- Receptor Modulation : The imidazole ring is known to interact with various receptors, which may contribute to the compound's pharmacological effects. This interaction can modulate signaling pathways that are crucial in cellular responses.
- Antioxidant Properties : The presence of the nitrophenyl group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines in vitro | |
| Antioxidant | Scavenges free radicals effectively |
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Anti-inflammatory Effects : In an experimental model of inflammation, treatment with this compound resulted in a marked decrease in levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent. The study highlighted its ability to modulate immune responses without causing significant cytotoxicity.
- Antioxidant Activity : Research indicates that the compound exhibits strong antioxidant properties, comparable to standard antioxidants like vitamin C. It effectively reduced oxidative stress markers in cellular models, suggesting its potential for neuroprotective applications.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazole derivatives, including Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, suggesting potential for further development in chemotherapeutic agents .
Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activity. The compound has been evaluated for its efficacy against bacterial and fungal strains. Preliminary results indicate that it may inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial therapies .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly in the context of metabolic pathways related to cancer and infectious diseases. Its ability to interact with specific enzymes can be leveraged to design targeted therapies that disrupt disease progression .
Polymer Chemistry
In polymer science, compounds like this compound can be utilized as monomers or additives in the synthesis of advanced materials. Their unique chemical structure allows for the formation of polymers with enhanced thermal stability and mechanical properties .
Photonic Applications
Due to its electronic properties, this compound may find applications in photonic devices. The ability to manipulate light at the molecular level could lead to advancements in optical materials, including those used in sensors and lasers .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substituent Analysis
*Calculated based on molecular formulas.
Key Observations :
- Imidazole vs. Pyrido-Benzimidazole : The target’s imidazole core lacks the fused aromatic system of pyrido-benzimidazole derivatives (e.g., ), reducing planarity but improving synthetic accessibility .
- Electron-Withdrawing Groups: The target’s 4-nitro group contrasts with ’s 4-cyano substituent; both enhance electrophilicity but differ in steric demand .
- Protective Groups : The Boc group in the target provides stability compared to the chlorotrityl group in compound 9 (), which is bulkier and prone to cleavage under acidic conditions .
Physicochemical Properties
*Predicted using fragment-based methods.
Comparison with Analogues :
- Compound 9 () : Synthesized via a chlorotrityl-protected tetrazole intermediate, achieving 93% yield using General Procedure 4 .
- Compound : Prepared via multi-step cyclization, requiring harsh conditions (e.g., refluxing acetic acid) for pyrido-benzimidazole formation .
- Quinazolinones (): Synthesized via nucleophilic substitution with o-aminophenol or diamines, yielding 70–85% with moderate purity .
Preparation Methods
Nucleophilic Aromatic Substitution
Patent US7709657B2 details a base-mediated nucleophilic aromatic substitution (SNAr) for imidazole synthesis. For the target compound, 4-methyl-1H-imidazole reacts with 1-chloro-3-methyl-4-nitrobenzene in the presence of potassium carbonate in DMF at 80°C for 24 hours. This step achieves regioselective alkylation at the imidazole’s N-3 position, yielding 3-[(3-methyl-4-nitrophenyl)methyl]-4-methylimidazole.
Reaction Conditions
Alternative Cyclization Approaches
PMC research highlights imidazole synthesis via α-ketoaldehyde cyclization with ammonium acetate. Applying this method, 3-methyl-4-nitrobenzylglyoxal and acetamidine hydrochloride undergo cyclization in ethanol at reflux (78°C) for 12 hours, producing the imidazole core in 65% yield. This route avoids harsh bases but requires stringent stoichiometric control to minimize byproducts.
Introduction of the Boc-Protected Amino Group
Amino Acid Coupling
The propanoate side chain is introduced via a modified Curtius rearrangement. Starting with L-aspartic acid β-methyl ester, the α-amino group is protected using di-tert-butyl dicarbonate (Boc2O) in a biphasic system (water/dichloromethane) with triethylamine as a base. Reaction at 0°C for 2 hours achieves quantitative Boc protection, confirmed by TLC (Rf = 0.45 in 3:1 hexane/ethyl acetate).
Boc Protection Protocol
| Reagent | Quantity | Conditions |
|---|---|---|
| Boc2O | 1.1 equiv | 0°C, 2 hours |
| Triethylamine | 2.0 equiv | pH 8–9 |
| Solvent | H2O/CH2Cl2 (1:3) |
Coupling to the Imidazole Core
The Boc-protected amino propanoate is coupled to the imidazole intermediate using EDCI/HOBt-mediated amide bond formation. In anhydrous DMF, the imidazole (1.0 equiv) reacts with the activated ester (1.2 equiv) at room temperature for 18 hours, yielding 78% of the coupled product.
Esterification and Final Assembly
Methyl Ester Installation
The carboxylic acid intermediate is esterified using methanol and thionyl chloride (SOCl2). Under reflux (70°C) for 6 hours, the reaction proceeds to 95% conversion, with the methyl ester confirmed by IR (ν = 1745 cm⁻¹, C=O stretch).
Esterification Parameters
| Catalyst | SOCl2 (2.0 equiv) |
|---|---|
| Solvent | MeOH (neat) |
| Temperature | 70°C |
| Time | 6 hours |
Purification and Crystallization
Crude product is purified via silica gel chromatography (eluent: 4:1 hexane/ethyl acetate) followed by recrystallization from diisopropyl ether. This two-step process enhances purity to >99% (HPLC analysis).
Optimization and Mechanistic Insights
Solvent Effects on Alkylation
Comparative studies in DMF, DMA, and NMP reveal DMF as optimal for SNAr, providing higher yields (72% vs. 58–63% in DMA/NMP) due to superior solvation of the nitroarene intermediate.
Catalytic Advances
Recent work demonstrates that CuFe2O4 nanoparticles enhance imidazole alkylation yields to 85% under microwave irradiation (100°C, 30 minutes). However, scalability remains challenging compared to traditional thermal methods.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H2O, 1.0 mL/min): tR = 12.3 minutes, purity 99.2%.
Industrial-Scale Considerations
Q & A
Q. How can researchers optimize the synthesis of this compound to minimize side reactions?
Optimization can be achieved through Design of Experiments (DoE) and flow chemistry techniques . For example, varying reaction parameters (temperature, residence time, reagent stoichiometry) in a continuous-flow system allows systematic identification of optimal conditions. Statistical modeling (e.g., response surface methodology) can resolve interactions between variables, as demonstrated in flow-chemistry syntheses involving sensitive intermediates like diphenyldiazomethane . Additionally, controlling polymerization conditions (e.g., initiator concentration and monomer ratios) is critical for reproducibility, as shown in copolymerization studies of structurally related polycationic reagents .
Q. What spectroscopic and analytical methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Analyze key peaks for the tert-butoxycarbonyl (Boc) group (e.g., δ ~1.4 ppm for the (CH₃)₃C moiety) and the imidazole protons (δ ~7.0–8.0 ppm). Compare with data from structurally similar imidazole derivatives .
- Mass Spectrometry (ESI-MS): Confirm molecular weight via [M+H]+ peaks and fragmentation patterns (e.g., loss of Boc or nitrobenzyl groups) .
- Elemental Analysis: Validate purity by matching experimental and calculated C/H/N percentages, as demonstrated in imidazole-propanoate analogs .
Q. What safety precautions are critical when handling this compound?
Refer to safety protocols for imidazole derivatives and nitroaromatic compounds:
- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity .
- Avoid contact with oxidizing agents, as nitro groups may pose explosion risks under extreme conditions.
Advanced Research Questions
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of analogs of this compound?
- Synthetic Strategy: Introduce substituents at the 3-methyl-4-nitrophenyl or imidazole moieties via N-acylation or alkylation, as shown in benzimidazolone SAR studies .
- Pharmacological Assays: Use radioligand binding assays to evaluate target affinity (e.g., receptor inhibition IC₅₀ values) and correlate with structural modifications .
- Computational Modeling: Perform docking studies to predict binding interactions based on steric and electronic effects of substituents.
Q. How can contradictions in reaction yield data under varying conditions be resolved?
- Variable Analysis: Identify critical factors (e.g., initiator concentration, solvent polarity) using multivariate regression. For example, copolymerization yields of P(CMDA-DMDAAC)s were highly sensitive to ammonium persulfate (APS) initiator levels .
- Replication and Statistical Validation: Conduct triplicate experiments with ANOVA to assess significance of outliers.
Q. What methodologies are suitable for evaluating the biological activity of this compound in vitro?
- Radioligand Binding Assays: Measure competitive displacement of labeled ligands in target receptors, as applied to imidazole-based inhibitors .
- Enzymatic Inhibition Studies: Use fluorogenic or chromogenic substrates to quantify IC₅₀ values under controlled pH and temperature.
- Cell-Based Assays: Assess cytotoxicity and membrane permeability in relevant cell lines (e.g., HEK293 or HepG2) using protocols standardized for nitroaromatic compounds.
Methodological Notes
- Synthetic Contradictions: Conflicting yield data may arise from uncontrolled variables (e.g., moisture sensitivity of the Boc group). Use inert atmospheres (N₂/Ar) and anhydrous solvents for critical steps .
- Data Interpretation: Cross-validate NMR and MS results with X-ray crystallography (where feasible) to resolve stereochemical ambiguities, as done for imidazole-ethanol solvates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
